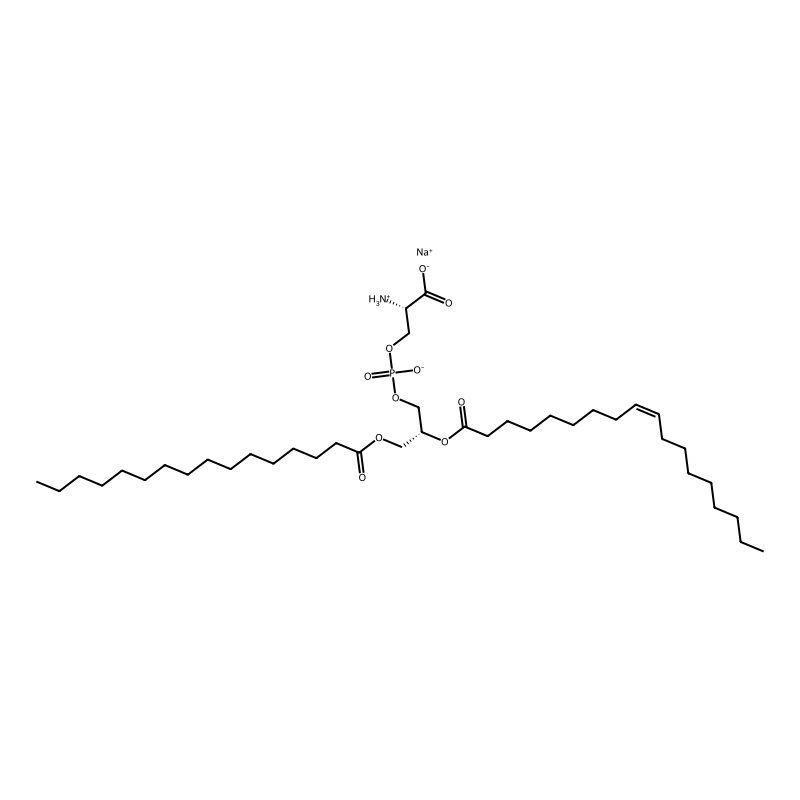POPS-Na

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Application: POPs are used as nanoreactors for heterogeneous catalysis, including thermal, photochemical, and electrochemical processes .
- Method: This involves the use of POPs’ large surface areas and tunable pore size distributions to accommodate guest molecules and facilitate reactions .
- Results: The use of POPs in this capacity has addressed many scientific and technological challenges, providing new opportunities in catalysis .
- Application: POPs can be used for gas capture and separation .
- Method: The high specific surface areas and tunable porosities of POPs allow them to selectively adsorb and separate gases .
- Results: This application of POPs contributes to efforts in environmental protection and resource recovery .
- Application: POPs have potential applications in energy storage .
- Method: The unique properties of POPs, such as their high surface areas and uniform pore sizes, make them suitable for use in energy storage devices .
- Results: The use of POPs in energy storage could lead to the development of more efficient and sustainable energy storage systems .
- Application: POPs can be used in photocatalytic processes .
- Method: The large numbers of channels and active sites available in POPs for chemical reactions make them suitable for use in photocatalysis .
- Results: This application of POPs has potential implications in various areas, including environmental remediation and energy production .
- Application: POPs can be used in chemical sensing .
- Method: The modification of POP surfaces with inorganic components or biomolecules allows them to function as sensors .
- Results: This application of POPs can lead to the development of more sensitive and selective chemical sensors .
Heterogeneous Catalysis
Gas Capture/Separation
Energy Storage
Photocatalysis
Chemical Sensing
Biomedicine
POPS-Na, or sodium 1,2-bis(oleoyloxy)-3-(phosphoryloxy)propane, is a synthetic phospholipid derivative notable for its unique structure and properties. It is composed of a glycerol backbone with two oleoyl fatty acid chains and a phosphoryl group, making it amphiphilic in nature. This characteristic allows POPS-Na to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions and applications in various fields, including drug delivery and biochemistry .
The chemical behavior of POPS-Na can be characterized by several significant reactions:
- Hydrolysis: In aqueous environments, POPS-Na can undergo hydrolysis, leading to the release of oleic acid and glycerol phosphate. This reaction is facilitated by the presence of enzymes such as phospholipases.
- Formation of Liposomes: When dispersed in water, POPS-Na can self-assemble into liposomes or micelles due to its amphiphilic nature. This self-assembly is driven by hydrophobic interactions among the fatty acid tails .
- Interaction with Ions: POPS-Na can interact with cations (e.g., calcium or magnesium ions), which can stabilize liposomal structures or influence membrane dynamics .
POPS-Na exhibits various biological activities that make it valuable in research and therapeutic applications:
- Cell Membrane Mimicry: Due to its phospholipid nature, POPS-Na can mimic natural cell membranes, facilitating studies on membrane dynamics and interactions with proteins.
- Drug Delivery: Its ability to form stable vesicles makes POPS-Na an excellent candidate for drug delivery systems. It can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.
- Immunomodulation: Some studies suggest that POPS-Na may have immunomodulatory effects, potentially influencing immune responses when incorporated into vaccine formulations .
The synthesis of POPS-Na typically involves several steps:
- Glycerol Phosphorylation: Glycerol is phosphorylated using phosphoric acid or phosphorus oxychloride to form glycerol phosphate.
- Fatty Acid Esterification: Oleic acid is then esterified to the glycerol phosphate backbone through a condensation reaction, often catalyzed by enzymes or acid catalysts.
- Neutralization: The resulting compound is neutralized with sodium hydroxide to yield sodium 1,2-bis(oleoyloxy)-3-(phosphoryloxy)propane.
These methods allow for the controlled synthesis of POPS-Na with specific characteristics tailored for particular applications .
POPS-Na has a wide range of applications across different fields:
- Biotechnology: Used in the formulation of liposomes for drug delivery and gene therapy.
- Pharmaceuticals: Acts as an adjuvant in vaccine formulations to enhance immune responses.
- Research: Serves as a model compound in studies investigating membrane dynamics and protein interactions.
- Cosmetics: Incorporated into formulations for skin care products due to its moisturizing properties .
Research on the interactions of POPS-Na with various biological molecules has revealed important insights:
- Protein Binding: Studies indicate that POPS-Na can bind to specific proteins, affecting their activity and stability. This interaction is crucial for understanding membrane protein functions.
- Ion Interaction: The presence of divalent cations enhances the stability of POPS-Na liposomes, highlighting its potential use in formulations requiring ionic strength adjustments .
Several compounds share structural similarities with POPS-Na, each possessing unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phosphatidylcholine | Natural phospholipid | Widely found in biological membranes |
| Phosphatidylserine | Natural phospholipid | Involved in cell signaling |
| Oleic Acid | Fatty acid | Provides hydrophobic properties |
| Dioleoylphosphatidylcholine | Synthetic phospholipid | Used in drug delivery systems |








